Cas no 2229549-75-9 (2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine)
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine
- 2229549-75-9
- EN300-1904809
-
- Inchi: 1S/C12H17BrN2O/c1-15-7-6-14-8-10(15)9-4-3-5-11(16-2)12(9)13/h3-5,10,14H,6-8H2,1-2H3
- InChI Key: RJQUICRJTYYKKC-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C1CNCCN1C)OC
Computed Properties
- Exact Mass: 284.05243g/mol
- Monoisotopic Mass: 284.05243g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 24.5Ų
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904809-1g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1904809-5g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1904809-10g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 10g |
$5037.0 | 2023-09-18 | ||
| Enamine | EN300-1904809-0.05g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1904809-0.1g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1904809-0.25g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1904809-0.5g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1904809-1.0g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1904809-2.5g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1904809-5.0g |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine |
2229549-75-9 | 5g |
$3396.0 | 2023-05-23 |
2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine
Compound CAS No 2229549-75-9: 2-(2-Bromo-3-Methoxyphenyl)-1-Methylpiperazine
The compound CAS No 2229549-75-9, also known as 2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of piperazines, which are six-membered rings containing two nitrogen atoms. The structure of this molecule is characterized by a piperazine ring substituted with a methyl group at position 1 and a bromo-methoxy-substituted phenyl group at position 2. The phenyl ring itself is further substituted with a bromine atom at position 2 and a methoxy group at position 3, making this compound a highly functionalized molecule with diverse reactivity and applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of such complex molecules, allowing researchers to explore their properties and potential uses. The synthesis of CAS No 2229549-75-9 typically involves multi-step reactions, including nucleophilic substitutions, aromatic substitutions, and coupling reactions. These methods have been optimized to achieve high yields and purity, making this compound accessible for further studies.
The unique structure of CAS No 2229549-75-9 endows it with interesting electronic and steric properties. The presence of the bromine atom introduces electron-withdrawing effects, while the methoxy group provides electron-donating characteristics. These opposing effects create a dynamic electronic environment within the molecule, which can be exploited in various chemical reactions. For instance, the bromine atom can act as a leaving group in substitution reactions, while the methoxy group can participate in hydrogen bonding or other non-covalent interactions.
One of the most promising applications of this compound lies in its potential use as an intermediate in drug discovery. Piperazines are well-known for their role in pharmaceuticals, particularly in the development of antipsychotics, antidepressants, and anticonvulsants. The substitution pattern on the piperazine ring in this compound suggests that it could serve as a scaffold for designing bioactive molecules with improved pharmacokinetic properties. Recent studies have demonstrated that such substituted piperazines can exhibit potent activity against various disease targets, including cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, CAS No 2229549-75-9 has shown promise in materials science. The ability to modify the substituents on the phenyl ring allows for fine-tuning of the molecule's physical properties, such as solubility and thermal stability. This makes it an attractive candidate for use in polymer chemistry or as a building block for advanced materials with tailored functionalities.
The synthesis and characterization of this compound have been extensively studied using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular structure, stereochemistry, and conformational flexibility. Such information is crucial for understanding its reactivity and behavior in different chemical environments.
Moreover, computational chemistry has played a pivotal role in predicting the properties of this compound. Advanced molecular modeling techniques have been employed to study its electronic structure, reactivity profiles, and potential interactions with biological targets. These computational studies have complemented experimental work, enabling researchers to design more efficient synthetic routes and predict potential applications.
In conclusion, CAS No 2229549-75-9, or 2-(2-bromo-3-methoxyphenyl)-1-methylpiperazine, is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and analytical chemistry, positions it as an important tool for future research and development.
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